molecular formula C11H12O2 B3175143 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 956101-02-3

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B3175143
CAS No.: 956101-02-3
M. Wt: 176.21 g/mol
InChI Key: BNIJFBKRRIVWKC-UHFFFAOYSA-N
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Description

Contextualization within Indene (B144670) Chemistry Research

Indene and its hydrogenated form, indane, are considered privileged scaffolds in medicinal chemistry. researchgate.net These bicyclic structures are motifs found in a variety of biologically active molecules and natural products. The academic interest in indene derivatives stems from their wide range of pharmacological activities, which has spurred continuous efforts to develop efficient synthetic methods for their production. researchgate.net

The research landscape for indane derivatives is diverse, with studies exploring their potential as:

Anti-inflammatory agents: Certain indan-1-carboxylic acids have shown potent anti-inflammatory activity. researchgate.net

Anticancer agents: A patent has described 2,3-dihydro-1H-indene compounds that inhibit IAP (Inhibitor of Apoptosis) proteins, indicating their potential use in treating various cancers. google.com

Central Nervous System (CNS) agents: The indane core is a feature of some compounds designed to act on the central nervous system.

The presence of both a methyl group and a carboxylic acid on the indane scaffold of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid makes it a valuable intermediate or building block for creating more complex molecules with potential therapeutic applications.

Historical Perspectives in Synthetic Organic Chemistry for Indane Derivatives

The synthesis of the indane nucleus is a classic topic in synthetic organic chemistry. One of the most established and historically significant methods for constructing this ring system is the intramolecular Friedel-Crafts reaction. nih.govmasterorganicchemistry.com This reaction has been a cornerstone for creating bicyclic and polycyclic aromatic compounds since its discovery in 1877. nih.gov

The typical pathway for synthesizing an indanone, a common precursor to indane derivatives, involves a Friedel-Crafts acylation. byjus.com The process generally follows these steps:

Starting Material: A β-phenylpropionic acid derivative is used as the precursor.

Acyl Chloride Formation: The carboxylic acid is converted into a more reactive acyl chloride, often using thionyl chloride.

Intramolecular Cyclization: In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an electrophilic aromatic substitution reaction with the attached benzene (B151609) ring. byjus.com This cyclization forms the five-membered ring, yielding an indanone.

Further Modification: The resulting ketone group on the indanone can then be reduced or modified to produce a wide range of indane derivatives.

This classical approach highlights a reliable and historically important route to the core structure of compounds like this compound. The acylium ion intermediate in Friedel-Crafts acylation is stabilized by resonance, which prevents the carbocation rearrangements that can be a limitation in Friedel-Crafts alkylations. youtube.com

Overview of Research Trajectories for Carboxylic Acid Derivatives of Dihydroindenes

Research into carboxylic acid derivatives of dihydroindenes (indanes) has largely been driven by the search for new therapeutic agents. The carboxylic acid moiety is a crucial functional group in many pharmaceuticals, although its presence can sometimes present pharmacokinetic challenges. dntb.gov.ua

One significant research trajectory has been the development of non-steroidal anti-inflammatory drugs (NSAIDs). Studies have synthesized and tested various 2,3-dihydro-1H-benz[e]indene-1- and -3-carboxylic acids as conformationally rigid analogs of known anti-inflammatory agents like naphthylacetic acids. researchgate.net This line of inquiry explores how fixing the molecule's conformation through the indane ring system affects its biological activity.

Another emerging area of research is in oncology. A patent application for 2,3-dihydro-1H-indene compounds as inhibitors of IAP proteins for cancer treatment demonstrates the utility of this scaffold in developing new anticancer therapies. google.com While this patent does not specifically name this compound, it underscores the potential of the dihydroindene core in this therapeutic area.

The general research trend involves modifying the indane ring with various substituents to explore structure-activity relationships and optimize pharmacological properties. The title compound serves as a potential starting point or intermediate for such explorations, where the carboxylic acid group can be converted to esters, amides, or other functional groups to create a library of new chemical entities for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-2-4-9-8(6-7)3-5-10(9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIJFBKRRIVWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Total Synthesis Approaches for the Indene (B144670) Core

Total synthesis strategies focus on the efficient construction of the fundamental indane skeleton. These methods are often designed for scalability and versatility, allowing for the preparation of various derivatives.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis. ias.ac.in For 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, several logical disconnections can be proposed.

A primary disconnection breaks the bond between the stereocenter at C1 and the carboxylic acid group. This simplifies the target to a 5-methyl-indan functionalized at the C1 position, which can then be carboxylated. A more fundamental approach involves cleaving the five-membered ring, typically through a disconnection that suggests an intramolecular Friedel-Crafts reaction. This leads to a key intermediate, a substituted phenylpropanoic acid, which can be cyclized to form the indanone precursor.

The following table outlines key intermediates derived from this retrosynthetic approach.

Intermediate NameStructureCorresponding Synthetic Step
3-(4-methylphenyl)propanoic acidC₁₀H₁₂O₂Intramolecular Friedel-Crafts Acylation
5-Methyl-2,3-dihydro-1H-inden-1-one (5-Methyl-1-indanone)C₁₀H₁₀OReduction / Functionalization
5-Methyl-2,3-dihydro-1H-indeneC₁₀H₁₂Carboxylation / Functionalization

While a specific, dedicated synthesis for this compound is not extensively detailed in a single publication, its synthesis can be constructed from well-established reactions for analogous indane-1-carboxylic acids. rsc.orgprepchem.comresearchgate.net A common and effective route begins with a substituted benzene (B151609) derivative and proceeds through an intramolecular acylation reaction.

A plausible reaction sequence is as follows:

Friedel-Crafts Acylation: p-Xylene is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 3-(2,5-dimethylbenzoyl)propanoic acid.

Clemmensen or Wolff-Kishner Reduction: The ketone in the benzoylpropanoic acid is reduced to a methylene (B1212753) group, yielding 4-(2,5-dimethylphenyl)butanoic acid.

Intramolecular Acylation (Friedel-Crafts): The resulting butanoic acid is treated with a strong acid, such as polyphosphoric acid (PPA) or via conversion to its acid chloride followed by treatment with a Lewis acid, to induce intramolecular cyclization, forming 5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one. Correction: A more direct route starts from 3-(p-tolyl)propanoic acid.

Alternative Route: A more direct synthesis involves the intramolecular acylation of 3-(4-methylphenyl)propanoic acid. This precursor can be prepared via various methods, including the reaction of a p-tolyl Grignard reagent with an appropriate three-carbon synthon. The cyclization yields 5-methyl-1-indanone (B1336591).

Conversion to Carboxylic Acid: The 5-methyl-1-indanone can be converted to the target carboxylic acid through several methods. One approach is the haloform reaction if an acetyl group were present, or more practically, through reduction of the ketone to an alcohol, conversion to a halide or other leaving group, followed by nucleophilic substitution with cyanide and subsequent hydrolysis to the carboxylic acid. Alternatively, direct carboxylation methods can be employed.

Asymmetric Synthesis Strategies for Enantiomers of "this compound"

Producing a single enantiomer of the target compound is crucial for many applications, particularly in pharmaceuticals, where stereochemistry dictates biological activity. nih.gov Asymmetric synthesis can be achieved by using chiral auxiliaries, organocatalysis, or metal-based catalysts to control the stereochemical outcome of key reactions. rsc.orgchiralpedia.com

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor to direct a key bond-forming step.

General Strategy:

An achiral precursor, such as a derivative of 5-methyl-1-indanone, is covalently bonded to a chiral auxiliary, often forming a chiral enolate, imine, or hydrazone.

This new chiral substrate undergoes a diastereoselective reaction, such as alkylation or a conjugate addition. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the reagent to attack from the opposite face.

The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched indene derivative.

Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgrsc.org For example, an N-acyl oxazolidinone derived from an indene-1-carboxylic acid precursor could undergo highly diastereoselective alkylation. rsc.org

Chiral Auxiliary TypeExampleKey Reaction Controlled
Oxazolidinones(S)-4-Benzyl-2-oxazolidinoneAsymmetric Alkylation, Aldol Reactions researchgate.net
Pseudoephedrine Amides(1S,2S)-(+)-PseudoephedrineAsymmetric Alkylation wikipedia.org
Camphorsultam(1S)-(+)-Camphor-10-sulfonic acid derived sultamsDiels-Alder, Alkylation Reactions
Sulfur-based AuxiliariesIndene-based thiazolidinethioneAcetate Aldol Reactions scielo.org.mx

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. nih.govbeilstein-journals.org This field has grown rapidly, providing powerful tools for constructing chiral frameworks like the indane core. rsc.orgresearchgate.net

Key organocatalytic strategies applicable to this synthesis include:

Intramolecular Michael Addition: An appropriately substituted prochiral precursor can be cyclized via an intramolecular Michael addition catalyzed by a chiral amine or a chiral phosphoric acid. For instance, Scheidt and coworkers developed a route to fused indanes where a chiral N-heterocyclic carbene (NHC) catalyst triggers an intramolecular Michael addition with excellent enantiocontrol. rsc.org

Enantioselective Friedel-Crafts Alkylation: The cyclization of a phenylpropanoic acid derivative can be rendered enantioselective using a chiral Brønsted acid catalyst, such as a chiral phosphoric acid. This catalyst protonates the substrate, and the chiral counterion environment dictates the stereochemistry of the ring-closing step.

Catalyst ClassExample CatalystApplicable Reaction
Chiral Phosphoric AcidsTRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)Asymmetric Friedel-Crafts Alkylation, Aziridine Opening nih.gov
Cinchona AlkaloidsQuinine, Quinidine derivativesAsymmetric Michael Additions
Proline Derivatives(S)-ProlineAsymmetric Aldol and Mannich Reactions
N-Heterocyclic Carbenes (NHCs)Chiral triazolium saltsIntramolecular Michael Addition rsc.org

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis. frontiersin.org Chiral ligands coordinate to a metal center, creating a chiral catalytic environment that can induce high levels of enantioselectivity in a variety of reactions. mdpi.com

For the synthesis of the chiral indane core, several metal-catalyzed reactions are highly relevant:

Asymmetric Hydrogenation: A precursor such as 5-methyl-1H-indene-1-carboxylic acid could be synthesized and then subjected to asymmetric hydrogenation. Catalysts composed of rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, SEGPHOS) are highly effective for the enantioselective reduction of double bonds.

Enantioselective C-H Functionalization: Modern methods allow for the direct, enantioselective functionalization of C-H bonds. A palladium or rhodium catalyst with a chiral ligand could potentially catalyze an intramolecular C-H insertion to form the five-membered ring with high enantioselectivity.

Rhodium-Catalyzed Cyclization: Rhodium(I) catalysts have been used to react 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives, suggesting a pathway for metal-catalyzed ring formation. organic-chemistry.org A chiral version of this catalysis could provide enantiomeric control. Xu et al. developed a rhodium-catalyzed N-selective coupling followed by Fischer indolization for the synthesis of N-allylic indoles, demonstrating the power of rhodium in asymmetric synthesis. nih.gov

MetalCommon Chiral LigandTypical Reaction Type
Rhodium (Rh)BINAP, SEGPHOSAsymmetric Hydrogenation, Hydroformylation
Ruthenium (Ru)DuPhos, BINAPAsymmetric Hydrogenation of ketones and olefins
Palladium (Pd)PHOX, Trost LigandAsymmetric Allylic Alkylation, C-H Activation
Copper (Cu)BOX, PyBOXAsymmetric Conjugate Addition, Friedel-Crafts
Iron (Fe)Chiral N,N'-dioxide ligandsAsymmetric Halohydroxylation, Sulfide Oxidation mdpi.com

Precursor-Based Synthetic Routes

A key strategy for forming the indan (B1671822) ring system involves the ring contraction of corresponding six-membered ring precursors, such as tetralones or their derivatives. One notable method is the iodine(III)-promoted oxidative rearrangement of 1,2-dihydronaphthalenes. nih.gov This transformation provides a pathway to construct the indan skeleton diastereoselectively. nih.gov The synthesis begins with a suitable tetralone, which is converted to a 1,2-dihydronaphthalene (B1214177) intermediate. Treatment of this intermediate with a hypervalent iodine reagent, such as iodosylbenzene ditosylate (PhI(OTs)OH), promotes an oxidative rearrangement, leading to the contraction of the six-membered ring into the five-membered indan ring system. nih.gov By starting with a methyl-substituted tetralone, this route can be adapted to produce the 5-methyl-indan core structure. Subsequent functionalization would then be required to introduce the carboxylic acid group at the 1-position.

An alternative approach involves the modification of an existing, appropriately substituted dihydroindene (also known as indan). For instance, 5-methylindan (B54010) can serve as a starting material. nist.gov The challenge then becomes the selective introduction of a carboxylic acid group at the 1-position. This can be achieved through a sequence of reactions, such as benzylic bromination followed by displacement with a cyanide nucleophile and subsequent hydrolysis. Another patented method for synthesizing the parent indane-1-carboxylic acid involves a carbocyclization reaction between o-bromobenzyl zinc bromide and an acrylate (B77674) compound, followed by hydrolysis. google.com This method could potentially be adapted by using a methylated analogue of the starting material to yield the desired 5-methyl derivative.

Mechanistic Investigations of Key Synthetic Steps

The efficiency and stereoselectivity of synthetic routes are governed by the underlying reaction mechanisms. Key transformations in the synthesis of indene and indanone derivatives, which are precursors to the target molecule, include asymmetric additions, oxidative reactions, and reductions.

The asymmetric Michael addition is a powerful C-C bond-forming reaction used to create chiral centers, which is relevant for synthesizing enantiomerically pure derivatives. buchler-gmbh.comrsc.org In the context of forming substituted indanones, an organocatalytic asymmetric Michael addition can be employed. mdpi.comresearchgate.net

A proposed mechanism using a bifunctional chiral squaramide catalyst involves a dual activation mode. mdpi.com The catalyst's amine group deprotonates and enolizes the α-thiocyanoindanone (the Michael donor). mdpi.com Simultaneously, the squaramide moiety activates the benzofuran-derived azadiene (the Michael acceptor) by forming hydrogen bonds. mdpi.com This dual activation brings the two substrates together in a specific orientation within a transition state, leading to a highly stereoselective Michael addition. mdpi.com This process yields an intermediate that can be further transformed into the desired indanone core. mdpi.com

Table 1: Organocatalytic Asymmetric Michael Addition of Azadienes with α-Thiocyanoindanones

Catalyst Substrate (Azadiene) Yield (%) Enantiomeric Ratio (er)
Chiral Squaramide C1 Benzofuran-derived azadiene 1a 78 86:14
Chiral Squaramide C1 Substituted azadiene 62 89:11
Chiral Squaramide C1 Naphthyl-substituted azadiene 60 72:28

Data derived from a study on asymmetric Michael additions for indenone synthesis. mdpi.com

Oxidative cleavage of alkenes is a fundamental transformation that can be applied in the synthesis of functionalized aromatic systems. nih.gov Ozonolysis, for example, involves the [3+2] cycloaddition of ozone with an alkene double bond to form a primary ozonide intermediate. nih.gov This unstable intermediate fragments and recombines to form a more stable secondary ozonide, which can then be worked up under reductive or oxidative conditions to yield aldehydes, ketones, or carboxylic acids. nih.govyoutube.com In the context of indene synthesis, if a precursor with an exocyclic double bond were used, oxidative fragmentation could be a method to introduce carbonyl or carboxyl functionalities.

More recent photoinduced oxidative cleavage methods offer alternatives to ozonolysis. nih.gov One proposed mechanism involves the photoexcited state of a catalyst oxidizing a styrene-type substrate via single electron transfer (SET) to generate a radical cation. nih.gov Molecular oxygen is concurrently reduced to a superoxide (B77818) radical anion. These two radical ions then undergo a cycloaddition to form a dioxetane intermediate, which subsequently fragments to yield the desired carbonyl cleavage products. nih.gov

The Clemmensen reduction is a classic method for deoxygenating ketones or aldehydes to form alkanes, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. slideshare.netwikipedia.organnamalaiuniversity.ac.in This reaction is particularly effective for converting aryl-alkyl ketones, such as those formed from Friedel-Crafts acylation, into the corresponding alkyl-arenes. wikipedia.organnamalaiuniversity.ac.in For instance, reducing a 5-methyl-1-indanone would yield 5-methylindan.

Despite its long history, the precise mechanism of the Clemmensen reduction remains a subject of investigation due to the heterogeneous nature of the reaction. wikipedia.org It is widely accepted that the reaction occurs on the surface of the zinc. annamalaiuniversity.ac.injuniperpublishers.com One proposed mechanism involves organozinc intermediates. wikipedia.orgjuniperpublishers.com The process is thought to begin with the protonation of the carbonyl oxygen, followed by electron transfer from the zinc surface to the carbonyl carbon, forming a radical intermediate. Further electron transfers and protonations occur, likely via zinc carbenoid species, ultimately leading to the removal of the oxygen as water and the formation of the methylene group. wikipedia.orgjuniperpublishers.com It is generally agreed that alcohols are not intermediates in this reaction, as they are typically not reduced under Clemmensen conditions. juniperpublishers.com

Table 2: Products of Clemmensen Reduction of Indanone Derivatives

Starting Material Major Product(s) Notes
1-Indanones Indans (saturated) Monoketones primarily yield saturated products. lookchem.com
1,3-Indandiones Indenes (unsaturated) Diketones are reduced mainly to indenes. lookchem.com
2,2-Diphenyl-1-indanone 2,2-Diphenylindan, 2,3-Diphenylindene Rearrangement of a phenyl group can occur. lookchem.com
2,3-Diphenyl-1-indenone cis- and trans-1,2-Diphenylindan Reduction of the carbonyl and the double bond occurs. lookchem.com

Observations from a study on the Clemmensen reduction of various indanone and indandione substrates. lookchem.com

Chemical Transformations and Functionalization of 5 Methyl 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional handle, susceptible to a variety of transformations that allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification Reactions and Ester Hydrolysis

Esterification of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid can be readily achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common and cost-effective approach. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process typically employs a strong acid catalyst, such as sulfuric acid or tosic acid, and an excess of the alcohol to drive the reaction toward the ester product. masterorganicchemistry.com For instance, reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester.

Alternatively, for substrates that are sensitive to strong acidic conditions, milder methods can be employed. These include the use of coupling agents or conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol.

Ester hydrolysis, the reverse of esterification, can be accomplished under either acidic or basic conditions to regenerate the parent carboxylic acid. masterorganicchemistry.com

Table 1: Representative Esterification Reactions of this compound

ReactantReagents and ConditionsProduct
This compoundMethanol, H₂SO₄ (catalytic), RefluxMethyl 5-methyl-2,3-dihydro-1H-indene-1-carboxylate
This compoundEthanol, HCl (gas), 0 °C to RTEthyl 5-methyl-2,3-dihydro-1H-indene-1-carboxylate

Amidation and Peptide Coupling Strategies

The formation of amides from this compound is a crucial transformation for the synthesis of compounds with potential biological activity. Direct amidation with an amine can be achieved, often under high temperatures, but the use of coupling agents is generally preferred to achieve milder reaction conditions and higher yields. rsc.orgscispace.comencyclopedia.pub

A wide array of modern coupling reagents are available, such as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. organic-chemistry.org The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and to minimize side reactions like racemization if the molecule possesses stereocenters. encyclopedia.pub

Table 2: Common Coupling Agents for Amidation

Coupling AgentFull Name
DCCDicyclohexylcarbodiimide
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

Reduction to Alcohol and Further Functional Group Interconversions

The carboxylic acid moiety can be reduced to a primary alcohol, (5-methyl-2,3-dihydro-1H-inden-1-yl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing carboxylic acids. msu.edu The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed during workup to yield the alcohol.

The resulting primary alcohol is a versatile intermediate that can undergo a variety of further functional group interconversions. For example, it can be oxidized back to the aldehyde or carboxylic acid under controlled conditions, or converted to alkyl halides, which can then participate in nucleophilic substitution reactions to introduce a wide range of other functionalities.

Modifications on the Indene (B144670) Ring System

The indene ring system, comprising both an aromatic benzene (B151609) ring and a dihydroindene component, presents opportunities for a range of chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of the 5-methyl-2,3-dihydro-1H-indene scaffold is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The existing substituents on the ring, the methyl group and the fused dihydroindene ring (an alkyl group), are both activating and ortho-, para-directing. libretexts.org Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to these groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. semanticscholar.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst such as FeCl₃ or AlCl₃. wikipedia.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. wikipedia.orgkhanacademy.org This reaction is a powerful tool for forming carbon-carbon bonds.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to polyalkylation and carbocation rearrangements. wikipedia.orgyoutube.com

The regioselectivity of these reactions will be dictated by the directing effects of the existing substituents.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on 5-methyl-2,3-dihydro-1H-indene

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-5-methyl-2,3-dihydro-1H-indene and 6-Nitro-5-methyl-2,3-dihydro-1H-indene
BrominationBr₂, FeBr₃4-Bromo-5-methyl-2,3-dihydro-1H-indene and 6-Bromo-5-methyl-2,3-dihydro-1H-indene
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-5-methyl-2,3-dihydro-1H-indene and 6-Acetyl-5-methyl-2,3-dihydro-1H-indene

Reactions Involving the Dihydroindene Ring

The dihydroindene portion of the molecule also offers sites for chemical modification. The benzylic positions (the CH₂ groups adjacent to the aromatic ring) are particularly reactive. youtube.comkhanacademy.orgyoutube.commasterorganicchemistry.com

Reactions at the benzylic position can include:

Oxidation: Strong oxidizing agents can oxidize the benzylic CH₂ groups. For instance, potassium permanganate or chromic acid can oxidize the benzylic position to a ketone (indan-1-one derivative) or, under more forcing conditions, lead to ring cleavage.

Radical Halogenation: Free radical halogenating agents, such as N-bromosuccinimide (NBS), can selectively introduce a halogen atom at the benzylic position. masterorganicchemistry.com This halogenated intermediate can then be used in subsequent nucleophilic substitution reactions.

These transformations on the dihydroindene ring provide another layer of complexity and diversity to the derivatives that can be synthesized from the parent carboxylic acid.

Multi-Component Reactions Incorporating the "this compound" Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single step. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, frequently utilize carboxylic acids as one of the components. In principle, this compound could serve as the acid component in such reactions. However, a search of the scientific literature did not yield any specific examples of its use in MCRs. The potential for this compound to be incorporated into complex molecular scaffolds via MCRs remains an unexplored area of research.

Regioselectivity and Stereoselectivity in Chemical Transformations

A detailed analysis of regioselectivity and stereoselectivity requires specific examples of chemical transformations. For this compound, such examples are not available in the public domain.

The regioselectivity of reactions on the aromatic ring would be influenced by the directing effects of the methyl group (ortho, para-directing) and the alkyl portion of the fused ring system. Transformations of the carboxylic acid group or the chiral center at the 1-position would present questions of stereoselectivity. However, without experimental results, any predictions regarding the outcomes of such reactions would be theoretical. For instance, the stereochemical outcome of reactions at the chiral center would depend on the reaction mechanism (e.g., SN1 vs. SN2), and the regiochemical outcome of aromatic substitution would depend on the specific reaction conditions and reagents used.

Stereochemical Aspects and Chiral Analysis of 5 Methyl 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Enantiomeric Purity Determination Methodologies

Determining the enantiomeric excess (ee) of a sample is crucial for quality control and for understanding the stereoselectivity of a synthesis or resolution process. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the CSP and mobile phase is critical for achieving baseline separation. For carboxylic acids like 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, polysaccharide-based CSPs are often effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition capabilities through interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Mobile phases can be broadly categorized into normal-phase, reversed-phase, and polar organic modes. For carboxylic acids, small amounts of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), are often added to the mobile phase to suppress the ionization of the carboxyl group, which results in improved peak shape and resolution.

Table 1: Representative Chiral HPLC Conditions for Analysis of this compound

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)Acetonitrile / Methanol (B129727) / Acetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature 25 °C30 °C

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for enantiomeric separations. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. SFC often provides faster and more efficient separations than HPLC, with the added benefit of being a "greener" technique due to the reduction in organic solvent consumption. chromatographyonline.comresearchgate.net

The principles of chiral recognition in SFC are similar to those in HPLC, and many of the same polysaccharide-based CSPs are used. chromatographyonline.com The mobile phase in SFC typically consists of supercritical CO₂ mixed with a small percentage of a polar organic co-solvent, or "modifier," such as methanol or ethanol. chromatographyonline.com The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for high flow rates without a significant loss in chromatographic efficiency. chromatographyonline.com This technique is suitable for both analytical-scale enantiomeric purity determination and preparative-scale resolution. kiko-tech.co.jp

Table 2: Representative Chiral SFC Conditions for Analysis of this compound

ParameterRepresentative Condition
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 150 x 4.6 mm, 3 µm
Mobile Phase CO₂ / Methanol with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 254 nm
Temperature 40 °C

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric composition of a chiral sample without the need for chromatographic separation. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to the NMR sample. researchgate.net

This is typically achieved using a Chiral Solvating Agent (CSA) or a Chiral Shift Reagent (CSR). nih.govrsc.org The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals (chemical shift non-equivalence, ΔΔδ) for corresponding protons in the NMR spectrum. nih.gov By integrating the areas of these separated signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be calculated. nih.gov For carboxylic acids, chiral amino alcohols and derivatives of cinchona alkaloids have proven to be effective CSAs. nih.govacs.org

Table 3: Principle of Enantiomeric Purity Determination by Chiral NMR

StepDescription
1. Sample Preparation A solution of the racemic or enantioenriched this compound is prepared in an achiral NMR solvent (e.g., CDCl₃).
2. Addition of CSA An enantiomerically pure Chiral Solvating Agent (e.g., a BINOL-amino alcohol derivative) is added to the NMR tube.
3. Complex Formation The CSA interacts with the (R)- and (S)-enantiomers of the acid via non-covalent forces (e.g., hydrogen bonding) to form two different transient diastereomeric complexes.
4. Spectral Analysis The ¹H NMR spectrum is acquired. Protons near the chiral center of the acid (e.g., the proton at C1) will appear as two separate signals, one for each diastereomer.
5. Quantification The integral values of the two separated signals are measured to determine the relative abundance of each enantiomer and calculate the enantiomeric excess (% ee).

Diastereoselective Synthesis Approaches for this compound

While specific diastereoselective syntheses for this compound are not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied. A common strategy involves the use of a chiral auxiliary. This approach would entail covalently attaching an enantiomerically pure molecule (the auxiliary) to a precursor of the target compound. The steric and electronic properties of the auxiliary then direct a subsequent chemical transformation to favor the formation of one diastereomer over the other. After the key stereocenter is set, the auxiliary is removed to yield the desired enantiomerically enriched product.

Alternatively, asymmetric catalysis could be employed. For instance, an asymmetric hydrogenation of a precursor like 5-methyl-1H-indene-1-carboxylic acid, using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), could potentially generate the desired C1-stereocenter with high enantioselectivity.

Chiral Resolution Techniques for Enantiomers

When a chiral compound is synthesized in its racemic form, a resolution process is required to separate the two enantiomers.

Classical resolution via the formation of diastereomeric salts is a well-established and widely used method for separating the enantiomers of racemic acids and bases. wikipedia.orglibretexts.org The process leverages the principle that diastereomers have different physical properties, including solubility. libretexts.org

For a racemic carboxylic acid like (±)-5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, the resolution process involves reacting it with an enantiomerically pure chiral base. libretexts.org This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. Because these salts are diastereomers, they possess different solubilities in a given solvent. libretexts.org Through careful selection of the chiral base and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. libretexts.org

The less soluble salt is then isolated by filtration. Subsequently, the purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral resolving agent can often be recovered and reused.

Table 4: Common Chiral Bases for the Resolution of Carboxylic Acids

Chiral Resolving AgentTypeNotes
(R)-(+)-1-Phenylethylamine Synthetic AmineWidely available and commonly used for a broad range of acids.
(S)-(-)-1-Phenylethylamine Synthetic AmineThe enantiomeric counterpart, useful for isolating the other acid enantiomer.
Brucine Natural AlkaloidA readily available but toxic alkaloid often effective for resolution.
Quinine Natural AlkaloidCinchona alkaloid used in many classical resolutions.
(1R,2S)-(-)-Ephedrine Amino AlcoholProvides multiple points of interaction (amine and hydroxyl groups).

Kinetic Resolution Strategies

Kinetic resolution is a pivotal technique for the separation of enantiomers from a racemic mixture of this compound. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product. For carboxylic acids like the one , enzymatic methods are particularly prevalent due to their high enantioselectivity and mild reaction conditions.

One of the most effective strategies involves the enzymatic hydrolysis of a corresponding ester derivative, such as methyl or ethyl 5-methyl-2,3-dihydro-1H-indene-1-carboxylate. In this approach, a racemic mixture of the ester is subjected to hydrolysis by a hydrolase, typically a lipase (B570770) or an esterase. These enzymes selectively catalyze the hydrolysis of one enantiomer of the ester to the carboxylic acid, while the other enantiomer remains largely unreacted. For instance, studies on the analogous compound, methyl 2,3-dihydro-1H-indene-1-carboxylate, have demonstrated the utility of dynamic enzymatic kinetic resolution. documentsdelivered.com Lipases from sources like Candida rugosa or esterases derived from metagenomic libraries have shown high selectivity for various phenylalkyl carboxylic acid esters. nih.govalmacgroup.com The success of this method hinges on the enzyme's ability to discriminate between the two enantiomers, which is often expressed by the enantiomeric ratio (E value). A high E value signifies excellent selectivity. nih.gov

Following the enzymatic reaction, the resulting mixture contains one enantiomer of the carboxylic acid and the unreacted ester of the opposite configuration. These can then be separated using standard chemical techniques, such as extraction or chromatography. The unreacted ester can be subsequently hydrolyzed to yield the other enantiomer of the carboxylic acid in high enantiomeric purity.

Another viable enzymatic approach is the direct esterification of the racemic carboxylic acid in the presence of an alcohol and a lipase. In this scenario, the enzyme selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid. Research on related 2,3-dihydro-1H-inden-1-ols has shown that lipases, such as that from Burkholderia cepacia, can effectively catalyze kinetically controlled esterifications. arkat-usa.org This strategy is advantageous as it works directly on the carboxylic acid, avoiding the need for prior esterification.

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, offering a theoretical yield of up to 100% for the desired enantiomer. researchgate.netrsc.orggoogle.com In DKR, the kinetic resolution is coupled with an in-situ racemization of the less reactive enantiomer. This ensures that the substrate is continuously converted into the desired product enantiomer. nih.govresearchgate.net For this compound, this could be achieved by combining an enzymatic resolution with a chemical or physical racemization process.

Resolution StrategyDescriptionKey ComponentsPotential Enzymes
Enzymatic Hydrolysis of Ester Selective hydrolysis of one ester enantiomer from a racemic mixture.Racemic ester, Hydrolase (Lipase/Esterase), WaterCandida rugosa lipase, Metagenome-derived esterases
Enzymatic Esterification of Acid Selective esterification of one carboxylic acid enantiomer from a racemic mixture.Racemic acid, Lipase, AlcoholBurkholderia cepacia lipase
Dynamic Kinetic Resolution (DKR) Kinetic resolution combined with in-situ racemization of the slower-reacting enantiomer.Racemic substrate, Enzyme, Racemization catalystLipase combined with a metal catalyst (e.g., Ruthenium)

Absolute Configuration Determination Techniques

Once the enantiomers of this compound have been separated, determining their absolute configuration (i.e., the R or S designation) is crucial. wikipedia.org Several powerful analytical techniques can be employed for this purpose.

X-ray Crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal of an enantiomerically pure sample can be obtained. wikipedia.org This technique provides an unambiguous three-dimensional structure of the molecule, from which the absolute spatial arrangement of the atoms can be determined. nih.govmdpi.com For carboxylic acids, it is often beneficial to form a salt with a chiral amine of known absolute configuration or to derivatize it to facilitate crystallization and the determination of the absolute structure. nih.gov The presence of a heavy atom in the crystal structure can further enhance the reliability of the assignment.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. mdpi.comru.nl A significant advantage of VCD is that it can be performed on samples in solution, circumventing the need for crystallization. nih.gov The experimental VCD spectrum is typically compared with a theoretically predicted spectrum generated through density functional theory (DFT) calculations for one of the enantiomers (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. mdpi.comnih.gov

A convergent approach , combining multiple techniques, often provides the most reliable assignment of absolute configuration. For instance, a study on halo-substituted 2,3-dihydro-1H-inden-1-ols successfully utilized a combination of chiral High-Performance Liquid Chromatography (HPLC), enzymatic analysis, and single-crystal X-ray diffraction to unambiguously determine the absolute configurations. arkat-usa.org Chiral HPLC can be used to separate the enantiomers and establish their relative elution order, which can then be correlated with the absolute configuration determined by another method. arkat-usa.org

Chiral Derivatization followed by Spectroscopic Analysis is another common strategy. The carboxylic acid enantiomers can be reacted with a chiral derivatizing agent of known absolute configuration to form diastereomers. These diastereomers possess distinct physical properties and can be distinguished by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The differences in the NMR spectra of the diastereomers can then be used to deduce the absolute configuration of the original carboxylic acid.

TechniquePrincipleSample RequirementsKey Advantages
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement.Enantiomerically pure single crystal.Provides unambiguous absolute configuration.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.Sample in solution.Does not require crystallization; provides structural information in solution.
Convergent Methods Combination of multiple analytical techniques for cross-validation.Varies depending on the techniques used (e.g., single crystal, solution).High reliability and confidence in the assignment.
Chiral Derivatization Formation of diastereomers with a chiral reagent of known configuration, followed by spectroscopic analysis (e.g., NMR).Enantiomerically enriched sample.Useful when crystallization is difficult.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methyl 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework of a compound.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom. In ¹H NMR, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org The protons on the aromatic ring and the aliphatic dihydroindene structure would resonate at characteristic chemical shifts, with their splitting patterns revealing adjacent proton-proton couplings.

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and definitively assign signals. ox.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the aliphatic portion of the dihydroindene ring. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the methyl group, the aromatic ring, and the indene (B144670) core.

The expected NMR data, based on the structure of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, can be summarized as follows:

Atom PositionPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Carboxyl (COOH)~10-12broad s~175-180
C1-H~3.8-4.0t~45-50
C2-H₂~2.3-2.6m~30-35
C3-H₂~2.8-3.1m~30-35
Aromatic C-H~7.0-7.3m~120-140
Methyl (CH₃)~2.3s~20-25
Quaternary Aromatic C--~135-145

Note: The table presents predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

While solution-state NMR characterizes molecules in a dissolved state, solid-state NMR (ssNMR) provides information about the compound in its crystalline or amorphous solid form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Solid-state NMR, often using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), can detect subtle differences in the chemical environment of atoms within the crystal lattice, making it a powerful tool for identifying and characterizing different crystalline forms of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight and elemental formula of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₁₂O₂. appchemical.comachemblock.com HRMS can distinguish this formula from other combinations of atoms that might have a similar nominal mass.

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Exact Mass (Calculated)176.08373 Da

An experimental HRMS measurement resulting in a mass value within a narrow tolerance (e.g., ±0.0005 Da) of the calculated exact mass would provide strong evidence for the C₁₁H₁₂O₂ elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). unito.it The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often unique to a particular molecular structure and can be used for identification and characterization. escholarship.org

For this compound, characteristic fragmentation pathways would likely include:

Loss of the carboxylic acid group: A primary fragmentation would be the loss of the -COOH group (45 Da).

Loss of water: Dehydration could occur, leading to a loss of H₂O (18 Da).

Ring cleavage: Fragmentation of the dihydroindene ring structure could lead to various smaller ions.

Precursor Ion (M+H)⁺ m/zExpected Fragment Ion m/zProposed Neutral Loss
177.0910159.0805H₂O (Water)
177.0910131.0855HCOOH (Formic Acid)
177.0910117.0699C₂H₄O₂ (Acetic Acid)

Note: This table shows predicted fragmentation for the protonated molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. scispace.com In a typical analysis, the compound is passed through an HPLC column (e.g., a C18 reversed-phase column) to separate it from any impurities, synthesis byproducts, or degradation products. researchgate.net The eluent from the column is then directed into the mass spectrometer. The MS detector provides two key pieces of information: the retention time of the compound as it elutes from the column and its mass-to-charge ratio. This combination allows for the confident identification of the main compound peak and the assessment of its purity by quantifying the area of any impurity peaks.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. In the analysis of this compound, these complementary methods provide a detailed fingerprint of its molecular structure, confirming the presence of the carboxylic acid group, the substituted aromatic ring, and the aliphatic portions of the indane core.

The IR spectrum of a carboxylic acid is highly characteristic due to the strong hydrogen bonding that occurs in the condensed phase (solid or liquid), where molecules typically exist as centrosymmetric dimers. spectroscopyonline.com This dimerization has a profound effect on the vibrational frequencies, particularly of the hydroxyl (O-H) and carbonyl (C=O) groups. spectroscopyonline.com

Key expected vibrational bands for this compound are:

O–H Stretching: A very broad and intense absorption band is anticipated in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This breadth is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. spectroscopyonline.com

C–H Stretching: Sharp bands between 2850 and 3000 cm⁻¹ are expected, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the aliphatic methylene (B1212753) (CH₂) groups of the five-membered ring and the methyl (CH₃) group. Aromatic C-H stretching vibrations typically appear at slightly higher frequencies, above 3000 cm⁻¹.

C=O Stretching: An intense, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is a prominent feature. For saturated carboxylic acids, this band typically appears in the range of 1700-1725 cm⁻¹. spectroscopyonline.com The presence of the indane structure, which is an aliphatic system attached to the carboxyl group, would place the absorption in this region.

C=C Stretching: Vibrations associated with the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Multiple bands may be observed, which are characteristic of the benzene (B151609) ring within the indane structure.

C–O Stretching and O–H Bending: The spectrum will also feature bands related to C–O stretching and in-plane O–H bending, which are coupled modes. These typically appear as a medium to strong band in the 1210-1320 cm⁻¹ region. spectroscopyonline.com An out-of-plane O–H bend, another characteristic feature of carboxylic acid dimers, is expected as a broad band around 920 cm⁻¹. spectroscopyonline.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch, aromatic ring vibrations, and the C-H stretches will produce strong and sharp signals, aiding in the structural confirmation.

Table 1: Predicted Principal IR and Raman Vibrational Modes for this compound This table presents expected frequency ranges based on characteristic values for the compound's functional groups.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O–H Stretch (H-bonded)Carboxylic Acid2500–3300Strong, Very BroadWeak
C–H Stretch (Aromatic)Benzene Ring3000–3100MediumStrong
C–H Stretch (Aliphatic)CH₂, CH₃2850–2980Medium-StrongStrong
C=O StretchCarboxylic Acid1700–1725Very StrongMedium
C=C Stretch (Aromatic)Benzene Ring1450–1600Medium-StrongStrong
C–O Stretch / O–H BendCarboxylic Acid1210–1320StrongWeak
O–H Bend (Out-of-plane)Carboxylic Acid~920Medium, BroadVery Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The primary chromophore in this compound is the 5-methyl-substituted benzene ring. The carboxylic acid group and the aliphatic ring act as auxochromes, which can modify the absorption characteristics of the main chromophore.

The parent chromophore, 5-methylindan (B54010), exhibits UV absorption characteristic of a substituted benzene ring. nist.gov Aromatic compounds typically show two main absorption bands arising from π→π* transitions.

E₂-band: A strong absorption band, typically occurring around 200-220 nm.

B-band: A weaker, structured absorption band occurring at longer wavelengths, typically around 250-280 nm. This band is due to a symmetry-forbidden transition in benzene, which becomes allowed upon substitution.

For this compound, the electronic spectrum is expected to be dominated by the transitions within the substituted benzene ring. The presence of the carboxylic acid group attached to the adjacent five-membered ring may induce a slight bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted 5-methylindan. nist.gov The carbonyl group of the carboxylic acid also possesses a weak n→π* transition, but this is often obscured by the much stronger π→π* transitions of the aromatic ring.

Table 2: Predicted Electronic Transitions and UV Absorption Maxima (λmax) for this compound in a Non-polar Solvent This table outlines the expected electronic transitions and their approximate absorption wavelengths.

Electronic TransitionChromophorePredicted λmax (nm)
π → π* (E₂-band)Substituted Benzene Ring~210–225
π → π* (B-band)Substituted Benzene Ring~265–280
n → π*Carbonyl (C=O)~290–310 (weak, often obscured)

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Based on the structures of numerous other carboxylic acids, it is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. rsc.orgresearchgate.net This recurring structural motif is formed through robust intermolecular hydrogen bonds between the carboxyl groups of two separate molecules, creating a characteristic R²₂(8) ring pattern. researchgate.net

The crystal structure would elucidate several key features:

Molecular Conformation: The five-membered aliphatic ring of the indane moiety is non-planar and would likely adopt an "envelope" or "twist" conformation to minimize steric strain. The analysis would determine which atom deviates from the plane of the other four.

Planarity: The benzene ring, along with the attached methyl group, would be confirmed as planar.

Hydrogen Bonding: The precise geometry of the O—H···O hydrogen bonds forming the dimer would be determined, including the O···O distance, which is typically in the range of 2.6 to 2.7 Å for carboxylic acid dimers. researchgate.net

Crystal Packing: The analysis would reveal how these hydrogen-bonded dimers pack into the larger three-dimensional crystal lattice, influenced by weaker van der Waals forces between the indane skeletons.

While a specific structure for this exact compound is not publicly available, the expected parameters can be summarized based on analyses of similar molecules. mdpi.comnih.gov

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound This table presents typical parameters that would be obtained from an X-ray diffraction experiment, based on known structures of similar organic carboxylic acids.

ParameterDescriptionExpected Value / Information
Crystal SystemThe geometry of the unit cellLikely Monoclinic or Triclinic
Space GroupThe symmetry elements of the crystale.g., P2₁/c or P-1 (common for centrosymmetric dimers)
ZNumber of molecules per unit celle.g., 2 or 4
Hydrogen Bond Distance (O···O)Distance between oxygen atoms in the H-bonded dimer2.6–2.7 Å
Hydrogen Bond Angle (O-H···O)Angle of the hydrogen bond~170–180°
C=O Bond LengthLength of the carbonyl double bond~1.20–1.25 Å
C–O Bond LengthLength of the carboxyl single bond~1.28–1.33 Å

Computational Chemistry and Theoretical Studies on 5 Methyl 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the carboxylic acid group in 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers and the energy barriers for interconversion between them. By systematically rotating the relevant dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) or energy landscape can be constructed. This landscape reveals the lowest-energy (most stable) conformations and the transition states connecting them. Such an analysis would be crucial for understanding the molecule's flexibility and its preferred shapes in different environments, but specific studies on this compound are absent from the literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound, typically in a simulated solvent environment like water, would provide a detailed view of its dynamic behavior. This includes conformational changes, interactions with solvent molecules, and vibrational motions. By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule behaves at a given temperature and pressure, offering insights that are complementary to the static picture provided by quantum chemical calculations. Currently, no MD simulation results for this compound have been reported.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical calculations could generate predicted spectra for techniques such as:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be produced to help assign experimental absorption bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants, which are invaluable for confirming the molecular structure.

These computational predictions are often performed using DFT or other quantum mechanical methods. However, no such predictive spectroscopic studies for this molecule are available.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be used to explore potential reaction pathways, for instance, in its synthesis or degradation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. Identifying the structure and energy of the transition state is particularly important as it determines the activation energy and, consequently, the rate of the reaction. Despite the utility of these methods, no computational investigations into the reaction mechanisms involving this specific compound have been documented.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Structural Insight

The fundamental principle of QSPR is to translate the chemical structure into a set of numerical values, known as molecular descriptors, and then use statistical methods to correlate these descriptors with an observed property. For this compound, a QSPR study would typically involve the generation of a dataset of structurally related compounds, the calculation of a diverse range of molecular descriptors for each, and the development of a predictive model.

Molecular Descriptors for Indane Carboxylic Acids

A multitude of molecular descriptors can be calculated to capture the essential structural information of this compound and its analogs. These descriptors are generally categorized into several classes:

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and provide information about its size, shape, and surface area. For instance, the molecular volume, surface area, and ovality can be crucial in predicting properties related to molecular interactions.

Electronic Descriptors: These descriptors relate to the electronic structure of the molecule. Key examples include the dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for predicting reactivity and intermolecular interactions. For the carboxylic acid moiety, descriptors like the pKa are critical.

Physicochemical Descriptors: These represent well-known physicochemical properties that can be calculated or estimated. The octanol-water partition coefficient (logP), molar refractivity, and polarizability fall into this category and are vital for predicting solubility and permeability.

Hypothetical QSPR Data Table for Indane Carboxylic Acid Derivatives

To illustrate the application of QSPR, a hypothetical dataset for a series of indane carboxylic acid derivatives is presented below. This table showcases the types of descriptors that would be calculated and the properties that could be predicted.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Dipole Moment (Debye)Predicted Aqueous Solubility (logS)
This compound190.232.8537.301.75-3.50
2,3-dihydro-1H-indene-1-carboxylic acid176.202.4037.301.80-3.20
6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid190.232.8537.301.78-3.52
5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid210.643.1037.302.10-3.80
5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid206.232.3546.532.25-3.15

Modeling and Validation

Once the descriptors are calculated for a training set of compounds with known properties, a mathematical model is developed using various statistical techniques. Multiple Linear Regression (MLR) is a common starting point, which generates a simple linear equation relating the descriptors to the property. More advanced methods like Partial Least Squares (PLS), Principal Component Analysis (PCA), and machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can be employed to handle complex, non-linear relationships.

A crucial step in QSPR modeling is rigorous validation to ensure the model's predictive power and robustness. This is typically achieved through internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using an independent test set of compounds that were not used in the model development.

For this compound, QSPR models could be developed to predict a variety of important properties, including but not limited to:

Physicochemical Properties: Boiling point, melting point, vapor pressure, and aqueous solubility.

Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) parameters, which are critical in drug discovery.

Future Research Directions and Unexplored Avenues for 5 Methyl 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The establishment of efficient and environmentally benign synthetic pathways is paramount for the broader application of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Current synthetic approaches often rely on classical methods that may involve harsh conditions or stoichiometric reagents. Future research should prioritize the development of catalytic and sustainable alternatives.

One promising avenue is the exploration of catalytic routes using earth-abundant metals. uva.nlnih.gov For instance, developing catalysts based on cobalt or other first-row transition metals for the cyclization steps could offer a more sustainable alternative to precious metal catalysts. uva.nl Research into metalloradical catalysis, a bio-inspired approach, could lead to novel, efficient, and broadly applicable methods for constructing the substituted indene (B144670) core from readily available starting materials. uva.nl Furthermore, adapting modern green chemistry principles, such as using biogenic carboxylic acids as sustainable catalysts or employing milder reaction conditions, could significantly reduce the environmental footprint of the synthesis. dntb.gov.ua

Research FocusPotential MethodologyKey Advantages
Green Catalysis Cobalt-based metalloradical catalysisUtilizes earth-abundant metals, sustainable. uva.nl
Atom Economy Catalytic intramolecular cyclizationsHigh efficiency, reduced waste.
Sustainable Solvents Aqueous-phase synthesisEnvironmentally benign, improved safety.
Organocatalysis Asymmetric organocascade reactionsMetal-free, enantioselective control. researchgate.net

Exploration of Advanced Functionalization Strategies and Catalyst Development

Beyond its synthesis, the true potential of this compound lies in its subsequent modification. Future research should focus on developing advanced strategies to functionalize both the aliphatic and aromatic portions of the molecule with high precision and selectivity.

A key area of exploration is the direct C-H functionalization of the indane scaffold. researchgate.netrsc.org This atom-economical approach avoids the need for pre-functionalized substrates, allowing for the direct introduction of new functional groups onto the benzene (B151609) ring or the cyclopentane (B165970) moiety. researchgate.netnih.gov Developing novel rhodium(III) or other transition-metal catalysts could enable cascade reactions that build molecular complexity in a single step. researchgate.net The carboxylic acid group itself can act as a directing group to guide C-H activation to specific positions, offering a powerful tool for regioselective modification.

Furthermore, the development of new chiral catalysts for asymmetric synthesis is crucial. frontiersin.orgnih.gov Indane-based chiral catalysts have already demonstrated success in various asymmetric reactions. acs.org Future work could involve designing catalysts that enable the enantioselective functionalization of this compound, providing access to enantiopure compounds for pharmaceutical applications. acs.orgchiralpedia.com Radical-directed functionalization also presents an opportunity to introduce diverse functionalities under mild conditions. rsc.org

Integration into Complex Molecular Architectures and Scaffolds

The this compound molecule is an ideal building block for the construction of more complex molecular architectures. Its rigid bicyclic structure and versatile carboxylic acid handle make it suitable for incorporation into larger scaffolds for drug discovery and materials science.

Future research should investigate the use of this compound in scaffold remodeling and diversification. longdom.org The carboxylic acid can be readily converted into a wide range of functional groups (e.g., amides, esters, ketones), enabling its covalent attachment to other molecular fragments. researchgate.net This could be particularly valuable in fragment-based drug discovery, where the indane core could serve as a central anchor. Exploring its use in multicomponent reactions and cycloadditions would further expand its utility in generating diverse chemical libraries. The synthesis of semicarbazone derivatives from related indan-1-carboxylic acids has shown biological potential, suggesting a fruitful area for investigation with the title compound. researchgate.net

Application of Artificial Intelligence and Machine Learning in Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. researchgate.net These tools can be applied to accelerate the discovery and optimization of synthetic routes for this compound and its derivatives.

Moreover, ML models can be used to predict reaction outcomes and optimize reaction conditions, reducing the need for extensive empirical screening. chemrxiv.org By analyzing datasets of similar reactions, these models can predict which catalysts, solvents, and temperatures are most likely to be successful. researchgate.netchemrxiv.org This predictive power can significantly shorten development timelines and conserve resources.

AI/ML ApplicationSpecific Goal for the Target CompoundPotential Impact
Retrosynthesis Planning Identify novel and efficient synthetic routes. chemrxiv.orgFaster route design, discovery of non-intuitive pathways.
Reaction Optimization Predict optimal catalysts, solvents, and conditions. chemrxiv.orgReduced experimental effort, higher yields.
Property Prediction Forecast physicochemical and biological properties of new derivatives.Prioritization of synthetic targets for drug discovery.
Automated Synthesis Guide robotic platforms for high-throughput synthesis and optimization. researchgate.netAccelerated discovery and development cycles.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is essential for optimizing synthetic processes. Advanced, in-situ characterization techniques offer a window into reactions as they occur, providing real-time data on reactant consumption, intermediate formation, and product generation. mt.com

The application of in-situ spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy could provide critical kinetic and mechanistic information for the synthesis and functionalization of this compound. mt.comspectroscopyonline.com These techniques can track the concentration of key species in real-time without the need for sampling, enabling precise determination of reaction endpoints and the identification of transient intermediates. spectroscopyonline.com For photocatalytic reactions, which represent a modern functionalization strategy, in-situ monitoring is particularly valuable for unraveling complex mechanisms. fu-berlin.de Combining techniques, such as using an FT-IR spectrometer coupled with a laser, can allow for detailed monitoring of photochemical processes. nih.govnih.gov

TechniqueInformation GainedApplication
In-Situ FTIR/Raman Real-time concentration profiles, kinetic data, intermediate detection. mt.comOptimization of reaction conditions, mechanistic elucidation.
In-Situ NMR Structural information on intermediates, reaction kinetics. fu-berlin.deUnambiguous identification of transient species.
Mass Spectrometry Detection of reaction components and intermediates.High-sensitivity monitoring of complex reaction mixtures.

By embracing these future research directions, the scientific community can fully explore the synthetic potential of this compound, transforming it from a simple catalog chemical into a valuable building block for next-generation medicines and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A viable route involves nitrile intermediate formation followed by hydrolysis. For example, sodium ethoxide and tosyl cyanide in tetrahydrofuran (THF) at room temperature can introduce a nitrile group to a bicyclic ketone precursor (similar to methods in ). Subsequent hydrolysis with aqueous acid or base converts the nitrile to the carboxylic acid. Optimize reaction time (monitored via TLC) and stoichiometry to minimize byproducts like 5-chloro derivatives (observed in ). Purification via ethyl acetate extraction and recrystallization (using solvents like ethanol or ethyl acetate) is recommended based on solubility properties .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Identify the methyl group (δ ~1.2–1.5 ppm for CH₃) and carboxylic proton (broad peak δ ~12–14 ppm). Bicyclic ring protons typically appear as complex splitting patterns due to restricted rotation .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>95% by area normalization).
  • Mass Spectrometry : Confirm molecular weight (expected m/z ≈ 190.22 for C₁₁H₁₀O₂) via ESI-MS .

Q. What solvents are suitable for reactions involving this compound?

  • Methodological Answer : The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethyl acetate or THF. For reactions requiring aqueous conditions, use co-solvents like methanol or acetonitrile. Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can regioselectivity challenges during methyl group introduction be addressed in the synthesis of this compound?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, introducing a methyl group via Friedel-Crafts alkylation may require Lewis acids (e.g., AlCl₃) to direct substitution to the 5-position. Alternatively, use steric hindrance from pre-functionalized intermediates (e.g., halogenated precursors) to control substitution patterns. Monitor byproducts like 6-methyl isomers using GC-MS or HPLC .

Q. What strategies resolve contradictory NMR data in derivatives of this compound?

  • Methodological Answer : Unexpected splitting or peak broadening in NMR may arise from dynamic effects. For example:

  • Restricted rotation : The bicyclic structure can cause slow interconversion of conformers, leading to split signals. Use variable-temperature NMR to observe coalescence.
  • Tautomerism : Carboxylic acid derivatives (e.g., esters) may exhibit keto-enol tautomerism, resolved by deuterium exchange experiments .

Q. How can enantiomerically pure this compound be synthesized?

  • Methodological Answer : Asymmetric synthesis methods include:

  • Chiral catalysts : Use Pd-catalyzed asymmetric hydrogenation of prochiral ketone intermediates.
  • Resolution techniques : Employ chiral HPLC columns (e.g., Chiralpak® IA) or enzymatic resolution with lipases to separate enantiomers. Reference the synthesis of (1S)-enantiomers in for analogous compounds .

Q. What isotopic labeling methods are applicable for metabolic tracking of this compound?

  • Methodological Answer : Incorporate deuterium at the methyl group via deutero-methylation reagents (e.g., CD₃I) or synthesize from deuterated precursors (e.g., 5-methyl-d₃-indanone). For carbon-13 labeling, use NaH¹³CO₃ during carboxylation steps. Validate labeling efficiency via LC-MS/MS, referencing deuterated analogs in .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.